N-(dibenzylcarbamothioyl)-4-methoxybenzamide
Overview
Description
N-(dibenzylcarbamothioyl)-4-methoxybenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a benzamide core substituted with a dibenzylcarbamothioyl group and a methoxy group at the para position. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(dibenzylcarbamothioyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with dibenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom of the carbamothioyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the carbonyl group to yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-(dibenzylcarbamothioyl)-4-methoxybenzamide has been explored for its potential antibacterial properties. Studies have shown that derivatives of this compound exhibit moderate inhibition activity against selected Gram-positive bacteria . Additionally, its unique structure makes it a valuable candidate for drug design and development, particularly in the search for new antimicrobial agents .
In the field of chemistry, this compound serves as a precursor for the synthesis of more complex molecules. Its reactivity and functional groups allow for various modifications, making it a versatile building block in organic synthesis.
Mechanism of Action
The mechanism by which N-(dibenzylcarbamothioyl)-4-methoxybenzamide exerts its effects is primarily through interaction with bacterial cell membranes. The compound’s lipophilic nature allows it to integrate into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. Additionally, the carbamothioyl group can interact with thiol-containing enzymes, inhibiting their activity and further contributing to its antibacterial effects .
Comparison with Similar Compounds
N-(dibenzylcarbamothioyl)benzamide: Lacks the methoxy group, which may affect its solubility and reactivity.
4-methoxybenzamide: Lacks the dibenzylcarbamothioyl group, resulting in different biological activities and chemical properties.
N-(benzylcarbamothioyl)-4-methoxybenzamide: Contains only one benzyl group, which may influence its potency and spectrum of activity.
Uniqueness: N-(dibenzylcarbamothioyl)-4-methoxybenzamide stands out due to the presence of both the dibenzylcarbamothioyl and methoxy groups. This combination enhances its lipophilicity and potential for membrane interaction, making it a more effective antibacterial agent compared to its analogs .
Properties
IUPAC Name |
N-(dibenzylcarbamothioyl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-27-21-14-12-20(13-15-21)22(26)24-23(28)25(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSFWWQNJIEODB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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